molecular formula C19H19N3OS B12596761 Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Cat. No.: B12596761
M. Wt: 337.4 g/mol
InChI Key: HFDJPFUYFXPFNV-UHFFFAOYSA-N
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Description

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinazoline ring and a thioether linkage, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl-2-quinazolinyl thioether with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and advanced purification techniques. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The quinazoline ring plays a crucial role in binding to target proteins, while the thioether linkage enhances its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- stands out due to its unique combination of a quinazoline ring and a thioether linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N,N-dimethyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C19H19N3OS/c1-13-8-10-14(11-9-13)18-20-16-7-5-4-6-15(16)19(21-18)24-12-17(23)22(2)3/h4-11H,12H2,1-3H3

InChI Key

HFDJPFUYFXPFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)N(C)C

Origin of Product

United States

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